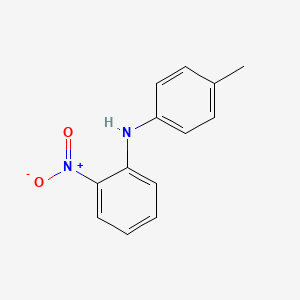

N-(4-Methylphenyl)-2-nitroaniline

Description

N-(4-Methylphenyl)-2-nitroaniline is a nitro-substituted aniline derivative with the molecular formula C₁₃H₁₂N₂O₂. Its structure consists of an aniline core (benzene ring with an amine group) substituted with a nitro (-NO₂) group at the 2-position and a 4-methylphenyl group attached to the nitrogen atom. This compound belongs to the family of aromatic amines, which are widely studied for their applications in dyes, pharmaceuticals, and materials science.

Properties

CAS No. |

52753-44-3 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

N-(4-methylphenyl)-2-nitroaniline |

InChI |

InChI=1S/C13H12N2O2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(16)17/h2-9,14H,1H3 |

InChI Key |

RJBXLPRREJWPJI-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Methylphenyl)-2-nitroaniline can be compared to structurally related compounds based on substituent variations, physicochemical properties, and reactivity. Below is a detailed analysis:

Structural and Substituent Effects

EDG = Electron-Donating Group; *EWG = Electron-Withdrawing Group

Key Observations :

- Substituent Effects on Reactivity: The methyl group in this compound is an EDG via inductive effects, which may slightly deactivate the aromatic ring toward electrophilic substitution compared to the stronger EDG methoxy group in N-(4-Methoxyphenyl)-2-nitroaniline . Nitro groups (EWG) increase acidity of the aniline NH proton. Substitution patterns (e.g., 2-nitro vs.

Physicochemical Properties

- Melting Points and Solubility: N-(4-Methoxyphenyl)-2-nitroaniline has a higher molecular weight (244.25 vs. 242.25) but likely lower melting point than the methyl analog due to reduced symmetry and weaker intermolecular forces (methoxy’s polarity vs. methyl’s hydrophobicity) .

Crystal Packing :

- highlights that compounds with chloro or bromo substituents exhibit similar triclinic packing (space group P-1) with dihedral angles of ~56° between aromatic planes. Weak interactions (C–H⋯N, π–π stacking) dominate, suggesting that substituent size/electronegativity minimally affect overall packing motifs .

Spectroscopic Characteristics

- IR and NMR Data: N-(4-Nitrophenyl)-2-phenylacetamide () shows IR peaks at 1662 cm⁻¹ (amide C=O stretch) and 1341 cm⁻¹ (NO₂ symmetric stretch), which are typical for nitroaniline derivatives . ¹H-NMR: Aromatic protons in nitroanilines typically resonate at 7.0–8.5 ppm, with substituents causing predictable shifts (e.g., methoxy groups downfield-shift adjacent protons) .

Hazard Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.